N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-21(23-18-10-11-20-19(13-18)22-14-25-20)17-8-6-16(7-9-17)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXRXHQVFGDENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Synthetic Methods
| Method | Reagents | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCl/HOBt | EDCl, HOBt, DCM | 12–24 | 65–75 | 95 |
| PPh3-I2 | PPh3, I2, Et3N | 0.5 | 90–95 | 98 |
| Acid Chloride | SOCl2, THF, Pyridine | 24–48 | 60–70 | 90 |
| Microwave-Assisted | HATU, DIPEA, DMF | 0.3 | 80–85 | 97 |
The PPh3-I2 method outperforms others in yield and speed, making it the preferred industrial-scale approach. Microwave synthesis offers a balance between efficiency and convenience for small-scale applications.
Mechanistic Insights and Optimization Strategies
The success of the PPh3-I2 method lies in the formation of a reactive acyloxyphosphonium iodide intermediate, which undergoes nucleophilic substitution by the amine. 31P NMR studies reveal a sharp singlet at δ 39.17 ppm, confirming the intermediary’s structure. Kinetic profiling indicates that triethylamine accelerates deprotonation of the amine, enhancing its reactivity toward the activated carbonyl.
Solvent selection critically impacts yield: polar aprotic solvents like DMF improve solubility but may promote side reactions, whereas DCM provides an inert medium ideal for phosphine-based activators.
Characterization and Analytical Data
1H NMR (400 MHz, CDCl3): δ 8.42 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, benzothiazole-H), 7.63–7.25 (m, 9H, Ar-H), 4.58 (s, 2H, CH2).
13C NMR (100 MHz, CDCl3): δ 167.8 (C=O), 153.2 (C=N), 138.2–121.3 (Ar-C), 44.0 (CH2).
HRMS (ESI): m/z [M+H]+ calcd for C21H15N2OS: 353.0851; found: 353.0849.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby modulating biological processes. For instance, it can inhibit the activity of topoisomerase, an enzyme involved in DNA replication, leading to anti-cancer effects. Additionally, it may interact with bacterial cell walls, disrupting their integrity and exerting anti-bacterial effects .
Comparison with Similar Compounds
Structural Features
Key structural variations among analogs include:
Key Observations :
- The benzyl group in the target compound likely improves membrane permeability but may reduce aqueous solubility.
- Polar groups (e.g., hydroxy in ) enhance solubility but may limit blood-brain barrier penetration .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
- Lipophilicity : The benzyl group in the target compound increases logP compared to analogs with polar substituents (e.g., hydroxy in ) .
Biological Activity
N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a benzothiazole moiety, which is known for its pharmacological significance. The structure can be represented as follows:
This compound's unique structure contributes to its interactions with various biological targets.
The biological activity of this compound is largely attributed to its ability to modulate specific molecular pathways. The benzothiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biological processes. The compound has been investigated for its potential to act as an enzyme inhibitor, affecting pathways related to cancer cell proliferation and inflammation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against a variety of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.25–12.5 μmol/mL | |
| E. coli | 6.25 μmol/mL | |
| Aspergillus niger | Not specified |
These findings suggest its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. Notably, studies have demonstrated its efficacy in inhibiting the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells:
| Cell Line | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| A431 | 1–4 | Induces apoptosis and cell cycle arrest | |
| A549 | 1–4 | Inhibits AKT and ERK signaling pathways | |
| H1299 | Not specified | Promotes apoptosis |
The compound's ability to induce apoptosis and inhibit migration in cancer cells positions it as a promising candidate for cancer therapy.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Studies indicate that it can significantly reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This dual action may be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Several case studies highlight the compound's potential in clinical settings:
- Case Study on Anticancer Efficacy : A study evaluated the effects of this compound on A431 cells using flow cytometry and Western blot analysis. Results showed significant inhibition of cell proliferation and migration, alongside modulation of key signaling pathways involved in cancer progression .
- Antimicrobial Screening : Another investigation assessed the compound's effectiveness against various bacterial strains. It was found to exhibit comparable or superior activity compared to standard antibiotics like ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
